molecular formula C7H8N2O B141921 Methyl picolinimidate CAS No. 19547-38-7

Methyl picolinimidate

Cat. No. B141921
CAS No.: 19547-38-7
M. Wt: 136.15 g/mol
InChI Key: NEGQCMNHXHSFGU-UHFFFAOYSA-N
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Patent
US05272164

Procedure details

2-cyanopyridine (10.0 g, 96.1 mmol) was dissolved in methanol (50 ml). Sodium methoxide (0.26 g, 4.8 mmol) was added to the solution, and reaction was conducted for 6 hours at room temperature. After the reaction was completed, acetic acid (0.32 g, 5.3 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Diethyl ether (50 ml) was added to the concentrated residue, and diethyl ether insoluble products were removed by filtration. The filtrate was concentrated under reduced pressure to give the crude product of methyl 2 pyridinecarboximidate as a pale yellow oil in a yield of 7.5 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].C[O-].[Na+].[C:12](O)(=[O:14])C>CO>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1](=[NH:2])[O:14][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Sodium methoxide
Quantity
0.26 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.32 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether (50 ml) was added to the concentrated residue, and diethyl ether insoluble products
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=C(C=CC=C1)C(OC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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